![molecular formula C14H16O4 B011479 Prenyl caffeate CAS No. 100884-13-7](/img/structure/B11479.png)
Prenyl caffeate
Overview
Description
Prenyl caffeate is a hydroxycinnamic acid.
Prenyl cis-caffeate, also known as 1, 1-dacae, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Prenyl cis-caffeate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, prenyl cis-caffeate is primarily located in the membrane (predicted from logP).
Scientific Research Applications
Biological Activities
Prenyl caffeate exhibits a range of biological activities attributed to its unique chemical structure. The presence of the prenyl group enhances the compound's bioavailability and structural diversity, leading to increased efficacy in various applications.
Antioxidant Properties
This compound has demonstrated significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Studies indicate that prenylated flavonoids can scavenge free radicals more effectively than their non-prenylated counterparts . This property is essential in preventing cellular damage and may contribute to the compound's protective effects against chronic diseases.
Anti-inflammatory Effects
Research has shown that this compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory conditions. Its ability to modulate cytokine production and reduce inflammation has been documented in several studies . This anti-inflammatory action is particularly relevant in conditions such as arthritis and cardiovascular diseases.
Anticancer Activity
This compound has been studied for its potential anticancer properties. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation . Case studies have highlighted its effectiveness against breast and colon cancer cell lines.
Therapeutic Applications
The therapeutic applications of this compound extend beyond its biological activities. Its potential use in medicine includes:
Neuroprotective Effects
This compound may offer neuroprotective benefits by enhancing cognitive function and protecting against neurodegenerative diseases such as Alzheimer’s disease. Its ability to inhibit beta-amyloid production and reduce neuroinflammation has been supported by experimental models .
Metabolic Health
The compound's role in metabolic health is gaining attention, particularly concerning diabetes and obesity. This compound has been shown to improve insulin sensitivity and reduce fat accumulation in animal models . These findings suggest a potential application in managing metabolic disorders.
Nutritional Applications
In addition to therapeutic uses, this compound is being explored for its nutritional benefits:
Functional Foods
As a bioactive compound, this compound can be incorporated into functional foods aimed at promoting health and wellness. Its antioxidant and anti-inflammatory properties make it an attractive ingredient for dietary supplements targeting chronic disease prevention.
Agricultural Uses
This compound's biological activities also extend to agriculture:
Natural Pesticide Development
The compound's antimicrobial properties suggest potential applications in developing natural pesticides. Research indicates that prenylated compounds can exhibit larvicidal effects, making them suitable candidates for eco-friendly pest control strategies .
Case Studies
Several case studies illustrate the applications of this compound across different domains:
Properties
IUPAC Name |
3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-7,9,15-16H,8H2,1-2H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYOHMFLCXENHR-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118971-61-2, 100884-13-7 | |
Record name | (E)-3-Methylbut-2-en-1-yl 3-(3,4-dihydroxyphenyl)acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118971-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylallyl caffeic acid ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100884137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prenyl cis-caffeate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041140 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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